Ethyl 3-(benzyloxy)-1H-pyrazole-5-carboxylate
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Overview
Description
Ethyl 3-(benzyloxy)-1H-pyrazole-5-carboxylate is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This compound is characterized by the presence of an ethyl ester group at the 5-position, a benzyloxy group at the 3-position, and a pyrazole ring. It is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(benzyloxy)-1H-pyrazole-5-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction where a benzyl halide reacts with a hydroxyl group on the pyrazole ring.
Esterification: The carboxylic acid group at the 5-position of the pyrazole ring can be esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods typically optimize reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. The use of automated reactors and purification systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(benzyloxy)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl halides, alkoxides, and other nucleophiles.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Ethyl 3-(benzyloxy)-1H-pyrazole-5-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated as a potential drug candidate due to its ability to interact with various biological targets.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-(benzyloxy)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s ability to bind to hydrophobic pockets in proteins, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Ethyl 3-(benzyloxy)-1H-pyrazole-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-(phenoxy)-1H-pyrazole-5-carboxylate: Similar structure but with a phenoxy group instead of a benzyloxy group.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 3-(benzyloxy)-1H-pyrazole-4-carboxylate: Similar structure but with the ester group at the 4-position instead of the 5-position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C13H14N2O3 |
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Molecular Weight |
246.26 g/mol |
IUPAC Name |
ethyl 3-phenylmethoxy-1H-pyrazole-5-carboxylate |
InChI |
InChI=1S/C13H14N2O3/c1-2-17-13(16)11-8-12(15-14-11)18-9-10-6-4-3-5-7-10/h3-8H,2,9H2,1H3,(H,14,15) |
InChI Key |
BGLAKIDPGAFNDI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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